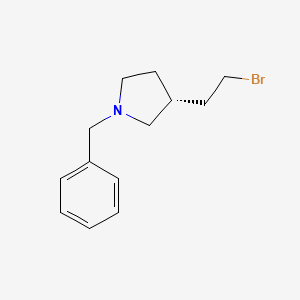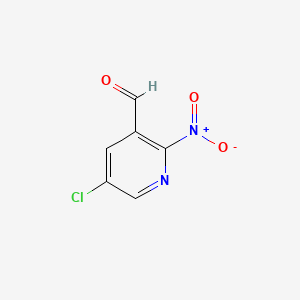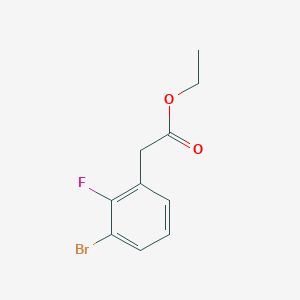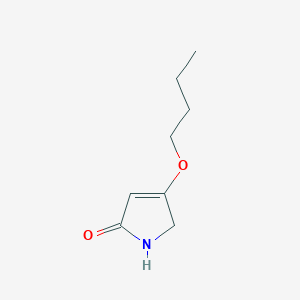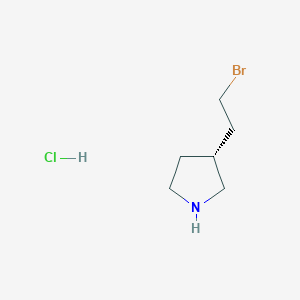
(R)-3-(2-bromoethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2-bromoethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Métodos De Preparación
The synthesis of ®-3-(2-bromoethyl)pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with 2-bromoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which helps in the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the product.
Industrial production methods for ®-3-(2-bromoethyl)pyrrolidine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help in optimizing the reaction conditions and improving the yield and purity of the product.
Análisis De Reacciones Químicas
®-3-(2-bromoethyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized to form the corresponding pyrrolidine N-oxide. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding pyrrolidine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N-substituted pyrrolidines, while oxidation reactions can lead to the formation of pyrrolidine N-oxides.
Aplicaciones Científicas De Investigación
®-3-(2-bromoethyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules. It can be used to introduce the pyrrolidine moiety into complex molecules, which can be useful in the development of new drugs and materials.
Biology: The compound can be used as a tool in biological studies to investigate the role of pyrrolidine-containing molecules in biological systems. It can be used to study the interactions of pyrrolidines with proteins, enzymes, and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry as a precursor to various pharmaceutical agents. It can be used in the synthesis of drugs that target specific biological pathways and receptors.
Industry: The compound can be used in the production of various industrial chemicals and materials. It can be used as a starting material for the synthesis of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-3-(2-bromoethyl)pyrrolidine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets and pathways in biological systems. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function. The specific molecular targets and pathways involved depend on the structure and properties of the compound and its derivatives.
Comparación Con Compuestos Similares
®-3-(2-bromoethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound of ®-3-(2-bromoethyl)pyrrolidine hydrochloride. It is a simple five-membered nitrogen-containing heterocycle that is widely used in organic synthesis.
N-substituted Pyrrolidines: Compounds that have various substituents attached to the nitrogen atom of the pyrrolidine ring. These compounds can have different chemical and biological properties depending on the nature of the substituents.
Pyrrolidine N-oxides: Compounds that have an oxygen atom attached to the nitrogen atom of the pyrrolidine ring. These compounds can have different reactivity and properties compared to the parent pyrrolidine.
The uniqueness of ®-3-(2-bromoethyl)pyrrolidine hydrochloride lies in its specific structure and properties, which make it useful for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C6H13BrClN |
|---|---|
Peso molecular |
214.53 g/mol |
Nombre IUPAC |
(3R)-3-(2-bromoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12BrN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
Clave InChI |
QOUAIQDKSWDOAY-RGMNGODLSA-N |
SMILES isomérico |
C1CNC[C@H]1CCBr.Cl |
SMILES canónico |
C1CNCC1CCBr.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


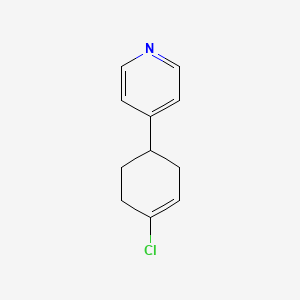
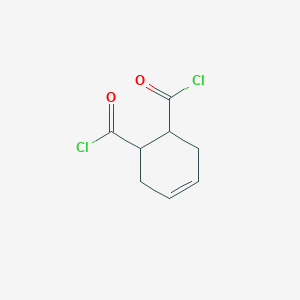
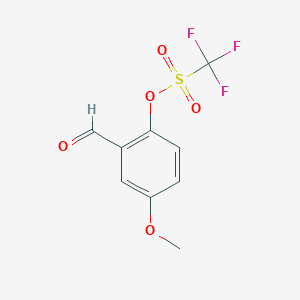
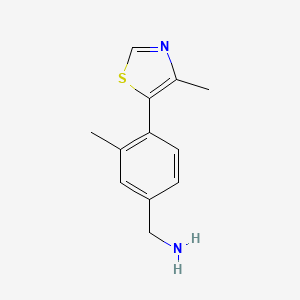

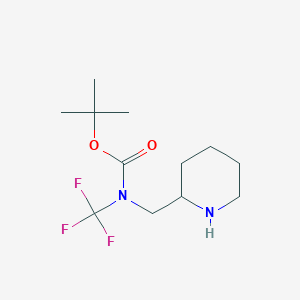
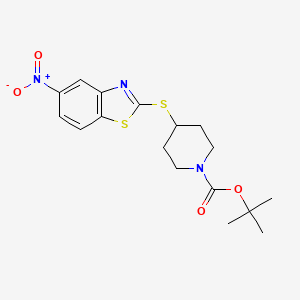
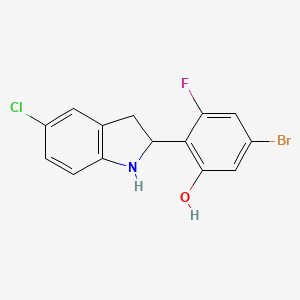

![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
